molecular formula C14H18N2O3 B8811784 Ethyl 4-(2-formylphenyl)piperazine-1-carboxylate CAS No. 204078-77-3

Ethyl 4-(2-formylphenyl)piperazine-1-carboxylate

Cat. No. B8811784
M. Wt: 262.30 g/mol
InChI Key: ZFLSWDNEJXYCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-formylphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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properties

CAS RN

204078-77-3

Product Name

Ethyl 4-(2-formylphenyl)piperazine-1-carboxylate

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 4-(2-formylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-2-19-14(18)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-17/h3-6,11H,2,7-10H2,1H3

InChI Key

ZFLSWDNEJXYCGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluorobenzaldehyde (3.0 g, 24.2 mmol), 1-(ethoxycarbonyl)piperazine (4.2 ml, 28.7 ml), and calcium carbonate (2.46 g, 24.6 mmol) were reacted at 120° C. for 7.5 hours in dimethylsulfoxide (12 ml). After the reaction was completed, the insolubles were filtered off and the resulting filtrate was extracted by adding water and ethyl acetate thereto. The organic layer was dried over anhydrous magnesium sulfate and concentrated to give oily substances. The resulting oily substances were purified by silica gel column chromatography (eluent: from hexane/ethyl acetate=4/1 to hexane/ethyl acetate=1/1) to give the title compound (4.29 g, 68%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
68%

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